MM-102 TFA Binds WDR5 with >200-Fold Higher Potency than ARA Peptide Scaffold
MM-102 TFA demonstrates a >200-fold improvement in WDR5 binding potency compared to the ARA peptide (Ac-ARA-NH2), the minimal MLL1 WIN motif from which the compound was derived [1]. This represents the magnitude of optimization achieved through iterative peptidomimetic design.
| Evidence Dimension | WDR5 binding potency |
|---|---|
| Target Compound Data | IC50 = 2.4 nM; Ki < 1 nM |
| Comparator Or Baseline | ARA peptide (Ac-ARA-NH2): IC50 > 480 nM (calculated from >200-fold difference) |
| Quantified Difference | >200-fold higher potency |
| Conditions | WDR5 binding assay (cell-free in vitro) |
Why This Matters
This >200-fold potency gain confirms that MM-102 TFA is not simply a solubilized peptide analog but a structurally optimized peptidomimetic with substantially enhanced target engagement capability.
- [1] MM-102 TFA Product Datasheet. Adooq Bioscience, Catalog No. A21941. View Source
